Amlodipine Hydrochloride is a pharmaceutical compound primarily utilized in the management of hypertension (high blood pressure) and angina (chest pain). It belongs to the class of medications known as calcium channel blockers, which function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, thereby promoting vasodilation and reducing cardiac workload. Amlodipine is recognized for its long half-life, allowing for once-daily dosing, which enhances patient compliance.
Amlodipine Hydrochloride is synthesized through various chemical processes, with its structure being derived from dihydropyridine compounds. It is commercially available in various formulations, including tablets and injectable solutions.
The synthesis of Amlodipine Hydrochloride involves several key steps, primarily focusing on the formation of intermediates that are subsequently converted into the final product.
Amlodipine Hydrochloride has a complex molecular structure characterized by a dihydropyridine ring system. The chemical formula for Amlodipine is , indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
Amlodipine Hydrochloride undergoes several chemical reactions during its synthesis:
Amlodipine Hydrochloride exerts its therapeutic effects through the inhibition of calcium ion entry into cardiac and vascular smooth muscle cells:
Amlodipine Hydrochloride is extensively used in clinical settings for:
Amlodipine hydrochloride emerged from systematic optimization of 1,4-dihydropyridine (DHP) calcium channel blockers. The core scaffold was patented in 1982 (Pfizer; US Patent 4,572,909) with clinical approval granted in 1990 [4] [8]. Key structural innovations included:
Table 1: Evolution of Key Dihydropyridine Derivatives
Compound | Introduction Year | Key Structural Features | Half-Life (hrs) | Relative Vasoselectivity |
---|---|---|---|---|
Nifedipine | 1975 | Ortho-nitrophenyl at C4 | 2-5 | 10:1 |
Felodipine | 1988 | Methylchlorophenyl at C4 | 10-16 | 118:1 |
Amlodipine | 1990 | 2-Chlorophenyl at C4; Aminoethoxy | 30-50 | >300:1 |
The extended half-life (30-50 hours) resulted from high protein binding (93%) and slow hepatic metabolism via CYP3A4-mediated oxidation to inactive pyridine metabolites [1] [5]. This pharmacokinetic profile enabled once-daily dosing, a significant advantage over earlier DHPs requiring multiple daily administrations. Subsequent patents (e.g., US-10695329-B2) focused on enantiomeric separation and salt formulations to enhance bioavailability [9].
Amlodipine’s dual therapeutic action stems from voltage-dependent blockade of L-type calcium channels in vascular smooth muscle:
Table 2: Clinical Efficacy in Hypertension Management (Monotherapy)
Parameter | Placebo Response | Amlodipine 5mg | Amlodipine 10mg | Comparator Drugs* |
---|---|---|---|---|
SBP Reduction (mmHg) | -2.1 ± 1.4 | -12.3 ± 0.9 | -15.7 ± 1.2 | -10.8 ± 1.1 |
DBP Reduction (mmHg) | -1.2 ± 0.8 | -8.4 ± 0.6 | -10.9 ± 0.7 | -8.1 ± 0.9 |
24-hr Ambulatory Control | 28% | 65% | 82% | 58% |
*ACE inhibitors, ARBs, or beta-blockers; Data pooled from [2] [4] [5]
For coronary artery disease, amlodipine increases exercise tolerance time by 25-40% and reduces nitrate consumption by ≥40% in stable angina [4] [10]. Meta-analyses indicate superior stroke protection compared to beta-blockers (RR 0.85; 95% CI 0.77–0.94), attributed to sustained 24-hour BP control [4]. Fixed-dose combinations (e.g., amlodipine/atorvastatin, amlodipine/olmesartan) leverage synergistic mechanisms to target hypertension with comorbid dyslipidemia or RAAS activation [8].
Racemic amlodipine contains equimolar R-(+)- and S-(-)-enantiomers, yet pharmacological activity resides predominantly in the S-enantiomer:
Table 3: Comparative Pharmacology of Amlodipine Enantiomers
Parameter | S-(-)-Amlodipine | R-(+)-Amlodipine | Racemic Amlodipine |
---|---|---|---|
Calcium Channel IC₅₀ | 0.8 nM | 820 nM | 1.6 nM* |
Protein Binding | 95% | 91% | 93% |
Clearance (L/h/kg) | 0.32 ± 0.05 | 0.48 ± 0.07 | 0.42 ± 0.08 |
Vasodilatory Potency | 100% | <0.1% | 50% |
*Reflects contribution of S-enantiomer; Data from [3] [6] [7]
Clinical studies demonstrate that S-amlodipine (2.5–5 mg) provides equivalent BP reduction to racemic amlodipine (5–10 mg) with reduced incidence of dose-dependent edema (RD -0.04; 95% CI -0.06 – -0.02) [3] [6]. A meta-analysis of 15 RCTs found peripheral edema in 5.2% of S-amlodipine patients versus 9.8% with racemic therapy, attributed to lower functional dose and reduced precapillary vasodilation [6]. S-amlodipine is approved in 47+ countries (India, China, Russia) as Levamlodipine or EsCord-Cor, with trials confirming non-inferior antihypertensive efficacy at 50% reduced molar dose [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0